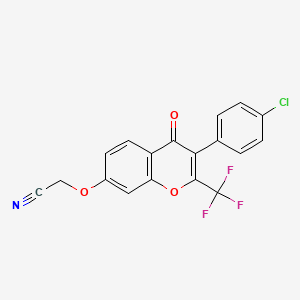

![molecular formula C19H10F6N2O2 B2374027 2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one CAS No. 478043-64-0](/img/structure/B2374027.png)

2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

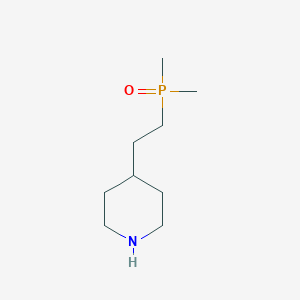

Pyridazin-3(2H)-ones, which include the compound , are an important class of compounds due to their diverse pharmacological activities . The most common synthesis of pyridazin-3(2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3-one ring, which is a six-membered ring containing two nitrogen atoms and a keto functionality . It also contains phenyl and trifluoromethyl groups.Chemical Reactions Analysis

Pyridazin-3(2H)-ones, including the compound , have been found to exhibit a wide range of pharmacological activities . This is due to the easy functionalization of various ring positions of pyridazinones, making them an attractive synthetic building block for designing and synthesis of new drugs .Scientific Research Applications

Synthesis and Derivative Formation

- Pyrazole carboxylic acid derivatives, including those related to 2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one, have been synthesized and converted into various forms such as acid chlorides, esters, amides, carbo-urea derivatives, and nitrile compounds. This illustrates the compound's versatility in forming a range of chemical derivatives, which is crucial in scientific research for exploring different chemical properties and potential applications (Hacialioğlu et al., 2019).

Antimicrobial Activity

- Certain derivatives of 2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one exhibit antimicrobial activity. For example, the compound 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one showed notable antibacterial activity against Gram-positive bacteria, indicating its potential as an antibacterial agent (Hacialioğlu et al., 2019).

Antioxidant Properties

- Pyrimidine derivatives, which can be related to the pyridazinone structure, have been investigated for their antioxidant properties. The evaluation of these derivatives for their total antioxidant capacity using various in vitro methods suggests their potential in research focused on oxidative stress and related conditions (Akbas et al., 2018).

Structural Analysis and Characterization

- The synthesis and structural analysis of pyridazinone derivatives, including the study of their molecular conformations and interactions, are essential for understanding their chemical behavior and potential applications in various fields of scientific research (Xiao et al., 2008).

Potential in Corrosion Inhibition

- Pyrimidine derivatives, closely related to pyridazinone, have been evaluated as corrosion inhibitors using density functional theory (DFT). This suggests potential applications of pyridazinone derivatives in industrial settings where corrosion inhibition is crucial (Akbas et al., 2018).

Anticonvulsant Activity

- Certain pyridazinone derivatives have been tested for their anticonvulsant activity, providing insights into their potential use in neurological research and as therapeutic agents in conditions like epilepsy (Samanta et al., 2011).

properties

IUPAC Name |

2-phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10F6N2O2/c20-18(21,22)12-8-6-11(7-9-12)17(29)16-14(19(23,24)25)10-15(28)27(26-16)13-4-2-1-3-5-13/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPINUVPEZKSAEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10F6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

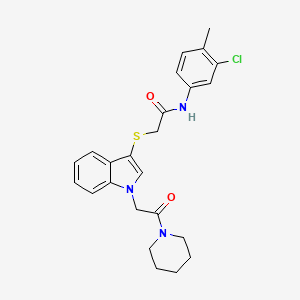

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2373947.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2373948.png)

![1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2373949.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2373952.png)

![N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373959.png)

![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)

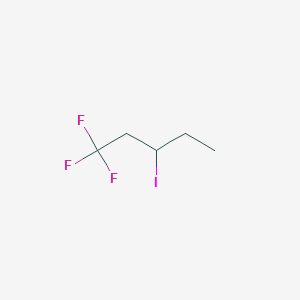

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2373965.png)